

PPG-26-buteth-26 CAS number and molecular weight

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Compound of Interest

Compound Name: PPG-26-buteth-26

Cat. No.: B1611884

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An In-depth Technical Guide to PPG-26-Buteth-26

This technical guide provides a comprehensive overview of **PPG-26-buteth-26**, a synthetic polymer widely utilized in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a functional excipient.

Chemical Identity: CAS Number and Molecular Weight

PPG-26-buteth-26 is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.^{[1][2]} It is a random linear copolymer synthesized from the reaction of propylene oxide and ethylene oxide with butyl alcohol as the initiator.^{[2][3]} The numerical designation in its name, "26-buteth-26," indicates that there are, on average, 26 units of propylene oxide and 26 units of ethylene oxide in the polymer chain.^{[2][3]}

CAS Number: The primary CAS number for **PPG-26-buteth-26** is 9065-63-8.^{[3][4][5]} An alternative CAS number, 9038-95-3, is also frequently associated with this compound.^{[6][7]}

Molecular Weight: As a synthetic polymer, **PPG-26-buteth-26** does not have a single, discrete molecular weight but rather a molecular weight distribution. The average molecular weight (M_n)

is approximately 3,900 g/mol .[\[3\]](#)[\[4\]](#) Some sources may incorrectly list a much lower molecular weight (e.g., 176.25 g/mol), which corresponds to a simple, non-polymeric ether and should be disregarded for the polymer.[\[3\]](#)[\[4\]](#)

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **PPG-26-buteth-26**, facilitating its evaluation for various research and development applications.

Table 1: Physicochemical Properties of **PPG-26-Buteth-26**

Property	Value	Reference(s)
Average Molecular Weight (Mn)	~3,900 g/mol	[3] [4]
Appearance	Colorless to pale yellow, transparent liquid	[8]
Density	1.056 g/mL at 25°C	[4]
Boiling Point	>200°C	[4]
Melting Point	-40°C	[4]
Flash Point	>110°C (>230°F)	[4]
Water Solubility	1188 mg/L at 25°C (estimated)	[4] [9]
Log Kow (Octanol-Water Partition Coefficient)	1.10 (estimated)	[4]
Hydrophilic-Lipophilic Balance (HLB)	10-15 (estimated)	[4]

Table 2: Toxicological Data for **PPG-26-Buteth-26**

Test	Species	Result	Reference(s)
Acute Oral Toxicity (LD50)	Rat (Long Evans)	>5.01 g/kg	[10]
Acute Oral Toxicity (LD50) (in a solubilizing system)	Rat (Sprague-Dawley)	>5.0 g/kg	[10]
Skin Irritation/Sensitization	Human (Clinical Testing)	Non-irritating and non-sensitizing	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a key application of **PPG-26-buteth-26**. These protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of PPG-26-Buteth-26

This protocol describes a general procedure for the synthesis of polyoxyalkylene alkyl ethers via anionic ring-opening polymerization.

Materials:

- n-Butanol (initiator)
- Potassium hydroxide (catalyst)
- Propylene oxide (monomer)
- Ethylene oxide (monomer)
- Toluene (solvent)
- Hydrochloric acid (for neutralization)
- Magnesium sulfate (drying agent)

- Argon or Nitrogen gas (inert atmosphere)

Procedure:

- **Reactor Setup:** A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and two dropping funnels is set up under an inert atmosphere (Argon or Nitrogen).
- **Initiator Activation:** Charge the reactor with n-butanol and a catalytic amount of potassium hydroxide. Heat the mixture to 100-120°C with stirring to form the potassium butoxide initiator and remove any traces of water.
- **Polymerization:**
 - Cool the reactor to the desired reaction temperature (typically 100-130°C).
 - Add a calculated amount of propylene oxide and ethylene oxide simultaneously from separate dropping funnels at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of the monomers to the initiator will determine the average chain length.
 - After the addition is complete, maintain the reaction mixture at the same temperature for several hours to ensure complete monomer conversion.
- **Neutralization and Purification:**
 - Cool the reaction mixture to below 50°C.
 - Neutralize the catalyst by adding an aqueous solution of hydrochloric acid until the pH is neutral.
 - The resulting salt can be removed by filtration or washing with water.
 - Dissolve the polymer in a suitable solvent like toluene and wash with brine to remove any remaining water-soluble impurities.
 - Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, **PPG-26-buteth-26**.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight distribution of polymers.

Instrumentation and Conditions:

- GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.
- Columns: A set of Styragel HR columns (e.g., HR 4, HR 3, HR 1) suitable for the molecular weight range of the polymer.
- Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Calibration Standards: Polystyrene standards of known molecular weights.

Procedure:

- Sample Preparation: Prepare a solution of **PPG-26-buteth-26** in THF at a concentration of approximately 2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Calibration: Prepare a series of polystyrene standards in THF covering a molecular weight range from approximately 500 to 1,000,000 g/mol. Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.
- Sample Analysis: Inject the prepared **PPG-26-buteth-26** sample into the GPC system.
- Data Analysis: Using the calibration curve, determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) of the sample from its chromatogram.

Solubilization of a Hydrophobic Drug

This protocol outlines a method to evaluate the solubilizing capacity of **PPG-26-buteth-26** for a model hydrophobic drug.

Materials:

- **PPG-26-buteth-26**
- A model hydrophobic drug (e.g., Paclitaxel, Ibuprofen)
- Phosphate-buffered saline (PBS), pH 7.4
- Orbital shaker or vortex mixer
- Centrifuge
- HPLC system for drug quantification

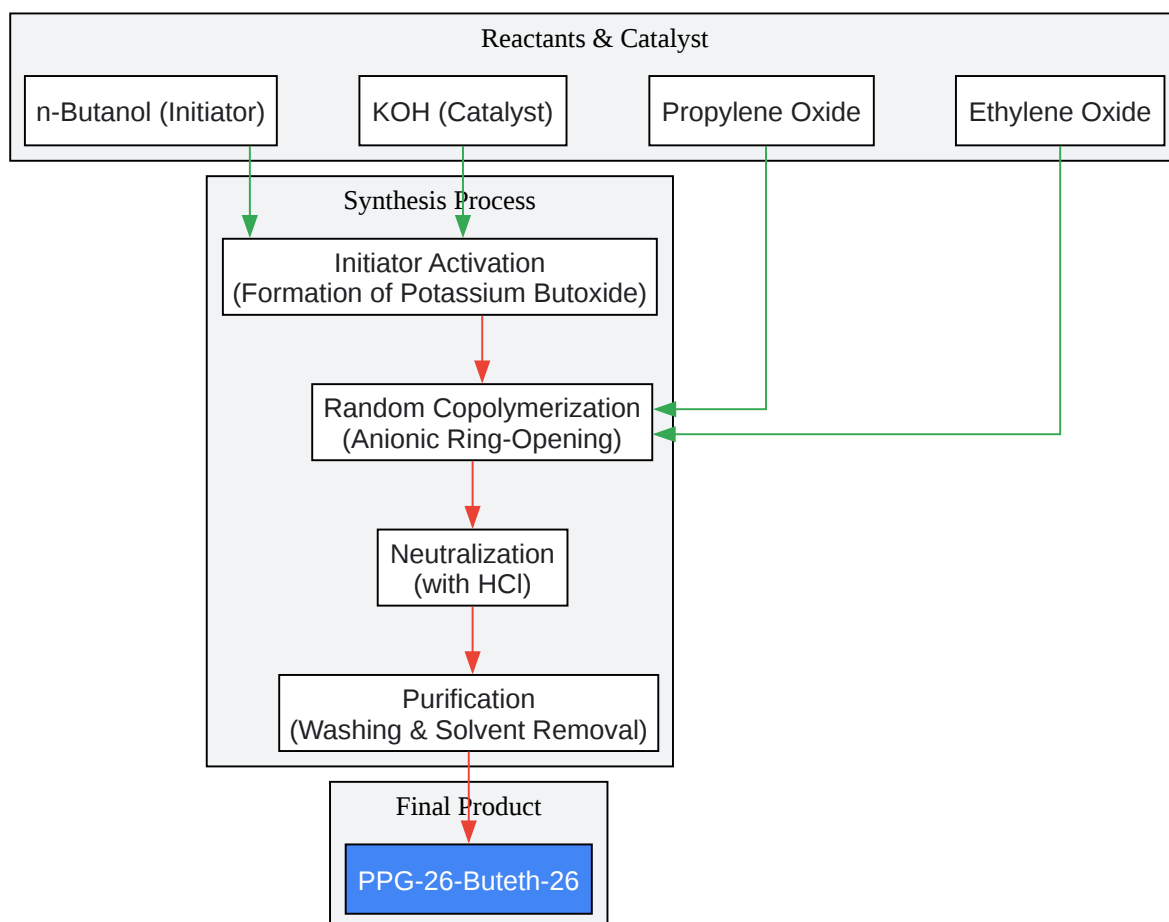
Procedure:

- **Preparation of Surfactant Solutions:** Prepare a series of aqueous solutions of **PPG-26-buteth-26** in PBS at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).
- **Equilibrium Solubility Determination:**
 - Add an excess amount of the hydrophobic drug to vials containing the prepared surfactant solutions and a control vial with only PBS.
 - Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
- **Sample Processing:**
 - After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
 - Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

- Quantification:
 - Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved drug using a validated HPLC method.
 - Compare the solubility of the drug in the different **PPG-26-buteth-26** solutions to its solubility in PBS to determine the extent of solubilization.

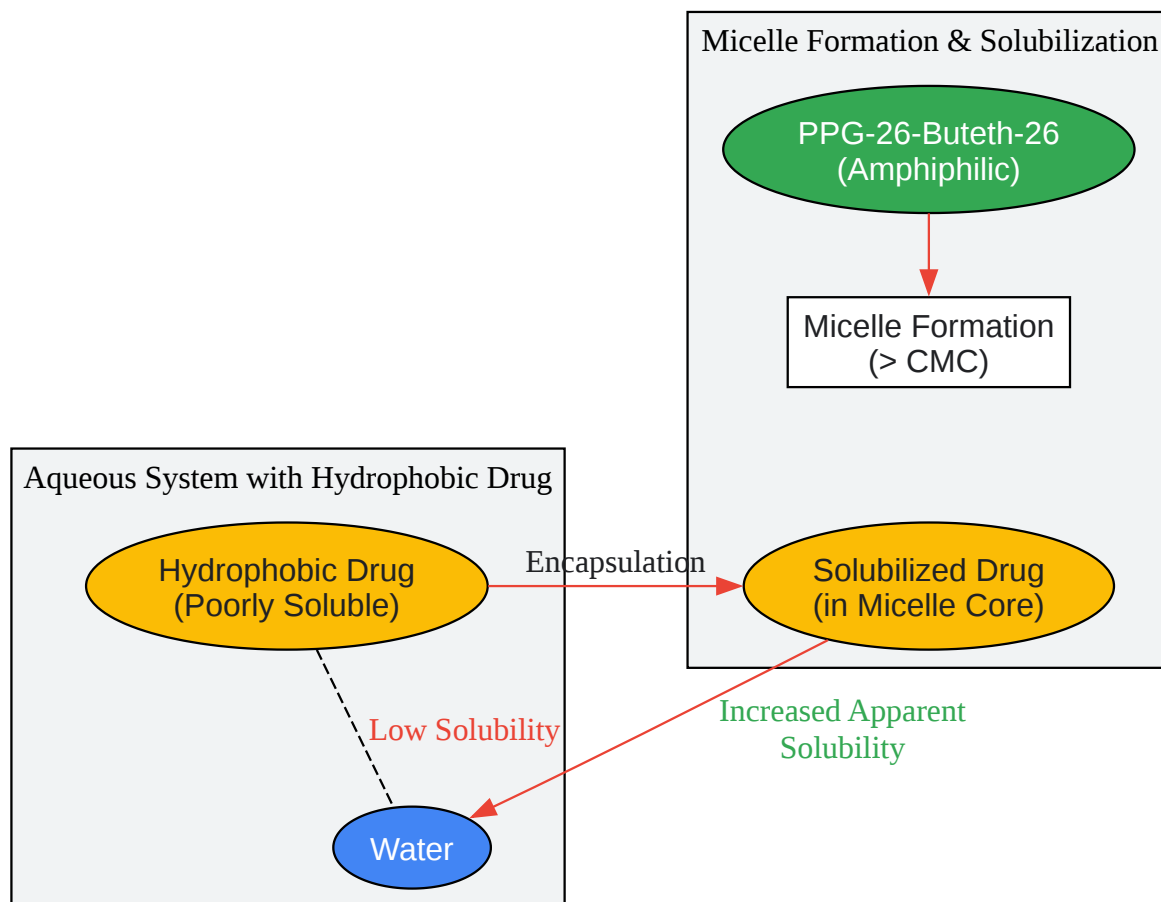
Visualizations: Synthesis and Functional Mechanism

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the functional mechanism of **PPG-26-buteth-26** as a solubilizing agent.



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Caption: Synthesis workflow for **PPG-26-buteth-26**.



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Caption: Micellar solubilization of a hydrophobic drug by **PPG-26-buteth-26**.

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